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Introduction: The Evolving Landscape of
Microfabrication Cleaning

The relentless drive towards smaller feature sizes and novel materials in the semiconductor
industry places extraordinary demands on cleaning processes.[1] The removal of post-etch
residues (PER), photoresist, and other contaminants is a critical step that directly impacts
device yield and reliability.[2] Traditional cleaning chemistries, while effective for older
technology nodes, often face challenges with material compatibility and cleaning efficiency for
advanced device architectures.[3] This has spurred research into novel cleaning agents and
formulations that offer enhanced performance and selectivity.

This document provides a detailed technical overview of 3-Ethoxypropionic acid (EPE), a
carboxylic acid with potential applications as a key component in advanced cleaning
formulations for microelectronics. It is important to distinguish EPE from its well-known
derivative, Ethyl 3-ethoxypropionate (EEP). EEP is a widely used high-performance ether-ester
solvent, valued for its slow evaporation rate and excellent solvency for a wide range of
polymers, making it a staple in photoresist formulations and general cleaning.[4][5] While EEP
acts primarily as a solvent, the focus of these notes is on the acid form, 3-Ethoxypropionic
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acid, and its role as a reactive and chelating agent in specialized cleaning chemistries,
particularly for post-etch residue removal.

Physicochemical Properties and Comparative
Analysis

Understanding the fundamental properties of 3-Ethoxypropionic acid is crucial for its effective
application. Its structure, featuring both an ether and a carboxylic acid functional group,
provides a unique combination of polarity and reactivity. Below is a comparison with its ethyl
ester derivative, EEP.

L Ethyl 3-
3-Ethoxypropionic _
Property . ethoxypropionate Reference(s)
Acid (EPE)
(EEP)
3-Ethoxypropanoic EEP, Ethyl beta-
Synonyms _ _ [6][7]
acid ethoxypropionate
CAS Number 4324-38-3 763-69-9 [6][7]
Molecular Formula CsH1003 C7H1403 [61[7]
Molecular Weight 118.13 g/mol 146.18 g/mol [6]
Appearance Colorless Liquid Clear, colorless liquid [4107]
Boiling Point ~205-207 °C ~170 °C [4]
Flash Point ~113°C ~58 °C [4]
] ) Acidic component, Slow-evaporating
Primary Function ] [4]
Chelating agent solvent

Mechanism of Action in Post-Etch Residue (PER)
Removal

Post-etch residues are complex mixtures formed during plasma etching processes. They
typically consist of the fragmented photoresist, anti-reflective coating (ARC) materials, and
byproducts from the reaction of plasma gases with the substrate, including metal oxides and
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organometallic compounds.[8] The removal of these residues without damaging sensitive
underlying materials like copper or low-k dielectrics is a significant challenge.[9]

3-Ethoxypropionic acid is theorized to function within a cleaning formulation through a multi-
faceted mechanism:

» Dissolution of Metal Oxides: The carboxylic acid group (-COOH) in EPE can effectively
dissolve metal oxides (e.g., AlxQy, TiOx, CuxO) that are often major components of post-etch
residue. The acid protonates the oxygen in the metal oxide, weakening the metal-oxygen
bond and leading to the formation of a soluble metal salt.

o Chelation: The molecular structure of EPE, containing both a carboxyl and an ether group,
allows it to act as a chelating agent. It can form stable, soluble coordination complexes with
metal ions released from the residues, preventing their redeposition onto the wafer surface.

[3]

» Resist Residue Swelling and Lift-off: While not a primary solvent like EEP, the organic nature
of EPE allows it to penetrate and swell the cross-linked polymer matrix of the etch-damaged
photoresist. This weakens the residue's adhesion to the substrate, facilitating its removal by
the other components in the formulation (e.g., primary solvents, surfactants).[10]
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Diagram of the proposed cleaning mechanism for 3-Ethoxypropionic acid.

Application Protocols

Important: These protocols are intended as a starting point for process development. All work
should be conducted in a suitable cleanroom environment by trained personnel, adhering to all

safety precautions.[11]
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Protocol 1: Post-Etch Residue Removal for Aluminum
Interconnects

This protocol outlines a method for removing post-etch residue from a silicon wafer with
patterned aluminum features. The formulation is hypothetical but based on common
components in acidic cleaning chemistries.[9][12]

Materials and Equipment:
o Wafer with post-etch residue
o Cleaning Formulation:
o 3-Ethoxypropionic Acid (EPE): 10-20% (w/w)
o Dimethyl Sulfoxide (DMSO): 70-80% (w/w)
o Corrosion Inhibitor (e.g., Benzotriazole): 0.1-1% (w/w)
o DI Water: 5-10% (w/w)
 Isopropyl Alcohol (IPA), semiconductor grade
e Deionized (DI) water
e Heated immersion bath or single-wafer processing tool
» Nitrogen drying gun
Procedure:

o Formulation Preparation: In a designated chemical fume hood, carefully prepare the cleaning
formulation. Add the DMSO first, followed by the 3-Ethoxypropionic acid, DI water, and
finally the corrosion inhibitor. Mix thoroughly until all components are dissolved.

e Process Temperature: Gently heat the cleaning formulation to the target process
temperature, typically between 40°C and 60°C. Rationale: Elevated temperatures increase
the reaction rate for dissolving metal oxides and improve the efficacy of polymer swelling.
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Wafer Immersion: Immerse the wafer into the heated cleaning solution for 5-15 minutes. The
exact time will depend on the residue thickness and composition and must be determined
experimentally. Gentle agitation can improve cleaning efficiency.

DI Water Rinse: Following the cleaning step, immediately transfer the wafer to a DI water
overflow rinse bath for 3-5 minutes to remove the bulk of the cleaning chemistry.

IPA Rinse/Dry: Transfer the wafer to a bath of isopropyl alcohol for 1-2 minutes. Rationale:
IPA helps to displace water and reduce watermarks during drying.

Final Dry: Remove the wafer from the IPA and dry it using a filtered nitrogen gun.

Inspection: Inspect the wafer using scanning electron microscopy (SEM) to verify the
complete removal of residues and check for any signs of corrosion or damage to the
aluminum lines.
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Experimental workflow for post-etch residue removal.
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Protocol 2: Material Compatibility Screening

Before implementing a new cleaning chemistry, it is imperative to test its compatibility with all
materials present on the device.

Materials and Equipment:

Bare wafers or coupons of materials to be tested (e.g., Cu, Al, TiN, SiOz, low-k dielectrics).

Cleaning formulation from Protocol 1.

Four-point probe, ellipsometer, or other suitable metrology tool.

SEM for visual inspection.

Procedure:

Initial Metrology: Measure the initial thickness or sheet resistance of each material coupon.

o Exposure: Immerse the material coupons in the cleaning formulation at the intended process
temperature (e.g., 60°C) for an extended period (e.g., 30-60 minutes) to simulate a worst-
case scenario.

¢ Rinse and Dry: Use the same rinse and dry procedure as described in Protocol 1.
o Final Metrology: Re-measure the thickness or sheet resistance of each coupon.

« Calculate Etch Rate: Calculate the etch rate in Angstroms per minute (A/min). A low etch rate
(typically < 10 A/min) is desirable for most materials.

 Visual Inspection: Examine the surface of each coupon with an SEM to look for signs of
pitting, corrosion, or increased surface roughness.

Expected Compatibility:

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Rationale | Potential

Material Expected Compatibility

Issues
N ) ) Generally resistant to organic

Silicon (Si) Resistant )

acids.
- o . ] Stable in non-fluoride-

**Silicon Dioxide (SiOz2) ** Resistant o o )
containing acidic media.

Silicon Nitride (SisNa) Resistant High chemical resistance.

] Susceptible to acid attack;

Aluminum (Al) Moderate o
corrosion inhibitor is critical.
Prone to oxidation and
dissolution in acidic media.

Copper (Cu) Moderate to Low ) )
Requires a robust corrosion
inhibitor package.

o o ) Can be slowly etched by some

Titanium Nitride (TiN) Moderate o )
acidic formulations.
Compatibility is highly

Low-k Dielectrics Variable dependent on the specific low-

k material; testing is essential.

Safety and Handling

As with all chemicals in a microfabrication environment, 3-Ethoxypropionic acid and its
formulations must be handled with appropriate care.

e Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or
neoprene), safety goggles or a face shield, and a lab coat or chemical apron.[13][14]

» Ventilation: All handling of 3-Ethoxypropionic acid and its formulations should be
performed in a certified chemical fume hood to avoid inhalation of vapors.[15]

» Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as
strong oxidizing agents and strong bases.[16] Keep containers tightly sealed.[15]
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» Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a
suitable container for disposal. Ensure the area is well-ventilated.[13]

» Disposal: Dispose of waste chemicals in accordance with local, state, and federal
regulations. Do not pour down the drain.[15]

Conclusion

3-Ethoxypropionic acid presents a promising option as a functional component in advanced
cleaning formulations for microelectronics. Its ability to dissolve metal oxides and chelate metal
ions makes it a valuable candidate for tackling challenging post-etch residues. While not a
direct replacement for broad-spectrum solvents like its ester, EEP, its inclusion in targeted
chemistries can enhance cleaning efficiency and selectivity. Successful implementation
requires careful formulation with co-solvents and corrosion inhibitors, coupled with rigorous
process optimization and material compatibility testing. As the industry continues to innovate,
the role of specialized functional molecules like 3-Ethoxypropionic acid in enabling next-
generation device manufacturing will only grow in importance.

References
e Royalchem. (n.d.). Ethyl 3-Ethoxypropionate (EEP) Solvent | CAS 763-69-9 | High Purity

Coating Grade.

e SMEET. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.

e Jeen International. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics &
Applications.

e Foremost Chem. (n.d.). Ethyl 3-EthoxyPropionate (EEP) CAS NO.:763-69-9.

e Union Petrochemical. (2023). EEP (Ethyl 3-ethoxypropionate).

e Cazes, M., etal. (n.d.). Customized Chemical Compositions Adaptable for Cleaning Virtually
All Post-Etch Residues.

e Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate.

e Redox. (2022, May 24). Safety Data Sheet Ethyl 3-ethoxypropionate.

e Versum Materials. (2019). Cleaning composition for post-etch or post ash residue removal
from a semiconductor substrate and corresponding manufacturing process. Google Patents.

e PENPET. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.

e Avantor Performance Materials. (2014). Compositions for cleaning iii-v semiconductor
materials and methods of using same. Google Patents.

o Georgia Institute of Technology. (n.d.). POST PLASMA ETCH RESIDUE REMOVAL USING
CARBON DIOXIDE BASED FLUIDS.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.carlroth.com/medias/SDB-36LT-DE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODQxMTB8YXBwbGljYXRpb24vcGRmfGFEVXhMMmhpWXk4NU1qRXpNVGd4TlRVNE9ERTBMMU5FUWw4ek5reFVYMFJGWDBWT0xuQmtaZ3xmZGMyOTlkMDk0MTU3MjdjM2Q3OWExNWRkMjY2YTE4NjgyZWZhM2ZiOWFlZDZiNWI3ZjQwYTA3MjJmNTAxNDMx
https://www.spectrumchemical.com/media/sds/TCI-E0319.pdf
https://www.benchchem.com/product/b072214?utm_src=pdf-body
https://www.benchchem.com/product/b072214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.

e Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE.

» Johns Hopkins Biomedical Engineering. (n.d.). I. Code Of Conduct: Il. Cleanroom
Restrictions: Ill. Personnel Safety.

» National Center for Biotechnology Information. (n.d.). 3-Ethoxypropionic acid. PubChem
Compound Database.

e The Electrochemical Society. (n.d.). cleaning technology in semiconductor device
manufacturing.

e Raghuram, U. (2020, December 9). Post Etch Wafer Clean. NNCI.

e imec. (n.d.). Ultra Clean Processing of Semiconductor Surfaces XiIII.

» ResearchGate. (2023, March 15). How to remove photoresist completely?.

 Allresist. (2008, August 21). 11. How can resist coatings be removed again?.

» ResearchGate. (n.d.). Clean Room Process Compatibility of Polymeric Materials for the
Semiconductor Industry.

o Kao Corporation. (n.d.). Chemicals for semiconductors | Semiconductor and electronics.

e ResearchGate. (n.d.). Successful photoresist removal: incorporating chemistry, conditions,
and equipment.

e MicroChemicals. (n.d.). Photoresist Removal.

» Novellus Systems, Inc. (2004). Compositions and method for removing photoresist and/or
resist residue. Google Patents.

e Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


http://www.smartchemi.com/en/nd.jsp?id=27
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethoxypropionic-acid
https://repository.gatech.edu/bitstreams/65deb7c5-c0fe-434a-8634-21c403d1e43b/download
https://www.technic.com/sites/default/files/resources/Customized%20Chemical%20Compositions%20Adaptable%20for%20Cleaning%20Virtually%20All%20Post-Etch%20Residues-Daviot-Technic.pdf
https://www.researchgate.net/publication/252162449_Successful_photoresist_removal_incorporating_chemistry_conditions_and_equipment
https://www.bme.jhu.edu/wp-content/uploads/2020/02/safety_manual.pdf
https://patents.google.com/patent/WO2019110681A1/en
https://patents.google.com/patent/WO2019110681A1/en
https://patents.google.com/patent/WO2019110681A1/en
https://www.carlroth.com/medias/SDB-36LT-DE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODQxMTB8YXBwbGljYXRpb24vcGRmfGFEVXhMMmhpWXk4NU1qRXpNVGd4TlRVNE9ERTBMMU5FUWw4ek5reFVYMFJGWDBWT0xuQmtaZ3xmZGMyOTlkMDk0MTU3MjdjM2Q3OWExNWRkMjY2YTE4NjgyZWZhM2ZiOWFlZDZiNWI3ZjQwYTA3MjJmNTAxNDMx
https://redox.com/wp-content/sds/5170.pdf
https://www.spectrumchemical.com/media/sds/TCI-E0319.pdf
https://www.fishersci.com/store/msds?partNumber=AC269490010&productDescription=ETHYL+3-ETHOXYPROPIONATE+1LT&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b072214#3-ethoxypropionic-acid-as-a-cleaning-agent-in-microelectronics
https://www.benchchem.com/product/b072214#3-ethoxypropionic-acid-as-a-cleaning-agent-in-microelectronics
https://www.benchchem.com/product/b072214#3-ethoxypropionic-acid-as-a-cleaning-agent-in-microelectronics
https://www.benchchem.com/product/b072214#3-ethoxypropionic-acid-as-a-cleaning-agent-in-microelectronics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072214?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

